2-[1-(4-methylbenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol
Overview
Description
2-[1-(4-methylbenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol is a chemical compound that is used in scientific research for its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 329.47 g/mol. This compound is also known by its CAS number 162831-31-4.
Mechanism of Action
The mechanism of action of 2-[1-(4-methylbenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol is not fully understood. However, it is believed to act as an allosteric modulator of GPCRs. This means that it binds to a site on the receptor that is distinct from the active site and alters the receptor's conformation, leading to changes in its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[1-(4-methylbenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol are dependent on the specific GPCR that it interacts with. Some studies have shown that this compound can enhance the activity of certain GPCRs, while others have shown that it can inhibit their activity. These effects can have a wide range of physiological consequences, including changes in neurotransmitter release, hormone secretion, and immune function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[1-(4-methylbenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol in lab experiments is its high affinity for GPCRs. This allows researchers to study the interaction between the compound and the receptor in great detail. Another advantage is the fact that this compound is relatively stable and can be synthesized in large quantities.
One limitation of using this compound is that its effects on GPCRs can be highly dependent on the specific receptor subtype and the experimental conditions used. This can make it difficult to generalize findings from one study to another. Additionally, the use of this compound in animal studies may be limited due to its potential toxicity.
Future Directions
There are many potential future directions for research involving 2-[1-(4-methylbenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol. One area of interest is the development of new allosteric modulators for GPCRs. By studying the structure-activity relationship of this compound and related analogs, researchers may be able to identify new compounds with improved potency and selectivity.
Another potential direction for research is the development of new methods for studying the interaction between this compound and GPCRs. For example, the use of advanced imaging techniques such as cryo-electron microscopy could provide new insights into the structural changes that occur upon binding.
Finally, there is also potential for the development of new therapeutic agents based on the properties of 2-[1-(4-methylbenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol. By targeting specific GPCRs, these agents could have a wide range of applications in the treatment of various diseases and disorders.
Scientific Research Applications
2-[1-(4-methylbenzyl)-4-(tetrahydro-2H-pyran-4-yl)-2-piperazinyl]ethanol has been used in a variety of scientific research applications. One of its main uses is as a ligand for the study of G protein-coupled receptors (GPCRs). GPCRs are a family of membrane proteins that are involved in a wide range of physiological processes such as vision, smell, and taste. By studying the interaction between this compound and GPCRs, researchers can gain a better understanding of the mechanisms involved in these processes.
properties
IUPAC Name |
2-[1-[(4-methylphenyl)methyl]-4-(oxan-4-yl)piperazin-2-yl]ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-16-2-4-17(5-3-16)14-20-9-10-21(15-19(20)6-11-22)18-7-12-23-13-8-18/h2-5,18-19,22H,6-15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJCHBOPBFNXIGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2CCO)C3CCOCC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24799677 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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